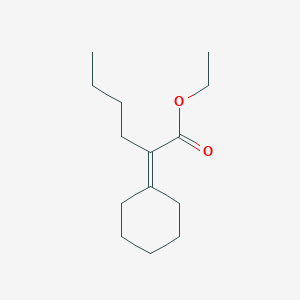

Ethyl 2-cyclohexylidenehexanoate

Beschreibung

BenchChem offers high-quality Ethyl 2-cyclohexylidenehexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyclohexylidenehexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62479-70-3 |

|---|---|

Molekularformel |

C14H24O2 |

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

ethyl 2-cyclohexylidenehexanoate |

InChI |

InChI=1S/C14H24O2/c1-3-5-11-13(14(15)16-4-2)12-9-7-6-8-10-12/h3-11H2,1-2H3 |

InChI-Schlüssel |

FGRSAMOBSVVGEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=C1CCCCC1)C(=O)OCC |

Herkunft des Produkts |

United States |

Ethyl 2-cyclohexylidenehexanoate: Structural Profiling, Synthesis, and Applications in Drug Development

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic scaffolds is essential for modulating pharmacokinetic properties, enhancing membrane permeability, and restricting molecular conformation. Ethyl 2-cyclohexylidenehexanoate is a highly specialized, tetrasubstituted alkene that serves as a premium building block for these purposes. Featuring an exocyclic double bond and an α -butyl chain, this compound presents unique synthetic challenges and structural advantages. This whitepaper provides an in-depth technical analysis of its physicochemical dynamics, details a self-validating Horner-Wadsworth-Emmons (HWE) synthetic protocol, and outlines its utility in advanced drug design.

Structural Dynamics and Physicochemical Profiling

Ethyl 2-cyclohexylidenehexanoate consists of a hexanoate ester backbone where the α -carbon (C2) is double-bonded to a cyclohexane ring. The resulting tetrasubstituted alkene is highly sterically encumbered.

A critical, often-overlooked structural feature of this molecule is its lack of geometric isomerism . Because the cyclohexylidene ring is perfectly symmetrical with respect to the C1' axis (both pathways around the ring from C1' are identical −CH2− groups), the exocyclic double bond cannot exist as E/Z isomers. This symmetry provides a massive strategic advantage in process chemistry, as it completely bypasses the need for complex chromatographic separation of diastereomers that typically plagues the synthesis of highly substituted alkenes.

Table 1: Physicochemical and Pharmacokinetic Profile

| Property | Value | Strategic Implication for Drug Design |

| Molecular Formula | C14H24O2 | - |

| Molecular Weight | 224.34 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Calculated LogP (cLogP) | ∼4.5 | Highly lipophilic; ideal for formulating lipid-prodrugs or enhancing Blood-Brain Barrier (BBB) penetration. |

| Topological Polar Surface Area | 26.3A˚2 | Excellent passive membrane permeability; strictly limited to the ester oxygen atoms. |

| Stereoisomerism | None (Symmetric Ring) | Ensures a single, uniform product during scale-up, minimizing batch-to-batch variability. |

| Double Bond Substitution | Tetrasubstituted | Imparts high metabolic stability against oxidative cleavage (e.g., by cytochrome P450 enzymes) due to steric shielding. |

Synthetic Methodologies: The HWE Paradigm

The synthesis of α,β -unsaturated esters typically relies on aldol condensations. However, the direct aldol condensation of ethyl hexanoate with cyclohexanone is thermodynamically and kinetically disfavored. Cyclohexanone suffers from low electrophilicity and a high propensity to undergo self-condensation under basic conditions, yielding unwanted byproducts like 2-cyclohexenylcyclohexanone.

To overcome this, the Horner-Wadsworth-Emmons (HWE) olefination is the methodology of choice[1]. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is significantly more nucleophilic than a standard enolate, allowing it to efficiently attack the sterically hindered ketone[2].

Precursor Synthesis: The Michaelis-Arbuzov Reaction

The required phosphonate precursor, Ethyl 2-(diethoxyphosphoryl)hexanoate (CAS: 4134-14-9)[3], is synthesized via the Michaelis-Arbuzov reaction. Ethyl 2-bromohexanoate is heated with triethyl phosphite (CAS: 122-52-1)[4]. Triethyl phosphite acts as a powerful nucleophile, displacing the bromide in an SN2 mechanism. The subsequent collapse of the intermediate yields the stable phosphonate ester and volatile ethyl bromide, which is easily distilled off to drive the reaction to completion.

Self-Validating Experimental Protocol: HWE Olefination

The following protocol details the conversion of ethyl 2-(diethoxyphosphoryl)hexanoate and cyclohexanone into ethyl 2-cyclohexylidenehexanoate. Every step is engineered with built-in causality to ensure a self-validating workflow.

Reagents:

-

Ethyl 2-(diethoxyphosphoryl)hexanoate (1.0 equiv)

-

Cyclohexanone (1.05 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Carbanion Generation (Kinetic Control): Suspend NaH in anhydrous THF in a flame-dried flask under an argon atmosphere. Cool the suspension to 0∘C . Dropwise add ethyl 2-(diethoxyphosphoryl)hexanoate.

-

Causality: Cooling to 0∘C controls the highly exothermic deprotonation, preventing the thermal degradation of the phosphonate and suppressing unwanted side reactions.

-

-

Nucleophilic Addition: Stir the mixture for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phosphonate carbanion. Add cyclohexanone dropwise.

-

Causality: The stabilized carbanion is highly nucleophilic. Adding the ketone after complete carbanion formation prevents the base (NaH) from triggering the self-condensation of cyclohexanone.

-

-

Cycloreversion & Reflux (Thermodynamic Drive): Warm the reaction mixture to room temperature, then heat to reflux ( 65∘C ) for 4 hours.

-

Causality: The initial nucleophilic attack forms a four-membered oxaphosphetane intermediate. Because the target alkene is tetrasubstituted, the steric bulk creates a high activation energy barrier for the syn-cycloreversion step. Refluxing provides the necessary thermal energy to drive the elimination forward, yielding the alkene[1].

-

-

Aqueous Workup & Purification: Cool the mixture and quench with saturated aqueous NH4Cl . Extract the aqueous layer with ethyl acetate. Wash the combined organic layers thoroughly with deionized water and brine.

-

Causality: Unlike the classic Wittig reaction (which produces difficult-to-remove triphenylphosphine oxide), the HWE reaction produces a dialkyl phosphate salt (sodium diethyl phosphate). This byproduct is highly water-soluble and is completely removed during the simple aqueous wash, streamlining purification[2].

-

Mechanistic Pathway Visualization

The formation of the tetrasubstituted alkene proceeds through a precise sequence of nucleophilic addition and cycloreversion. The diagram below maps the logical flow of the HWE mechanism.

Fig 1. Mechanistic pathway of the Horner-Wadsworth-Emmons olefination yielding the target alkene.

Strategic Applications in Drug Development

A. Conformationally Restricted Peptidomimetics

In the design of enzyme inhibitors (such as protease or lipase inhibitors), flexible aliphatic chains often suffer from a high entropic penalty upon binding to the target active site. The cyclohexylidene ring of ethyl 2-cyclohexylidenehexanoate acts as a massive steric lock, restricting the rotational degrees of freedom of the hexanoate backbone. Saponification of the ester yields the free acid, which can be coupled to amines to create conformationally restricted, highly stable amide bonds.

B. Lipophilic Prodrug Scaffolds

The high lipophilicity (cLogP ∼4.5 ) of the 2-cyclohexylidenehexanoyl moiety makes it an excellent candidate for prodrug esterification. Attaching this bulky, lipophilic tail to a hydrophilic active pharmaceutical ingredient (API) dramatically increases its passive diffusion across the intestinal mucosa and the Blood-Brain Barrier (BBB). Furthermore, the steric bulk around the ester carbonyl (due to the α -butyl group and the adjacent cyclohexylidene ring) slows down plasma esterase cleavage, allowing for a sustained-release pharmacokinetic profile.

C. Precursor to Highly Branched Aliphatics

Catalytic hydrogenation of the exocyclic double bond (e.g., using Pd/C and H2 ) yields ethyl 2-cyclohexylhexanoate. This fully saturated derivative is a highly branched aliphatic core that is virtually impervious to standard metabolic degradation pathways, making it a valuable structural motif for extending the half-life of experimental therapeutics.

References

-

Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Organic Chemistry Portal. "Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction." Organic-Chemistry.org. Available at:[Link]

-

LookChem. "Triethyl phosphite (CAS: 122-52-1) Synthesis and Reactions." LookChem. Available at:[Link]

Sources

Ethyl 2-cyclohexylidenehexanoate: Structural Identity, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of modern organic synthesis and drug development, sterically constrained α,β -unsaturated esters serve as critical building blocks. Ethyl 2-cyclohexylidenehexanoate is a highly substituted, rigidified lipid scaffold. Due to the steric bulk surrounding its double bond, it presents unique challenges in synthesis but offers exceptional stability and precise spatial geometry when incorporated into active pharmaceutical ingredients (APIs). This technical guide explores its chemical identity, physicochemical properties, and the field-proven Horner-Wadsworth-Emmons (HWE) methodology required for its successful synthesis.

Nomenclature and Chemical Identity

-

IUPAC Name: Ethyl 2-cyclohexylidenehexanoate

-

CAS Registry Number: While simpler, less sterically hindered analogs such as ethyl 2-cyclohexylideneacetate possess widely cataloged CAS numbers (e.g., CAS 1552-92-7) ()[1], the specific hexanoate derivative (C₁₄H₂₄O₂) is a highly specialized, custom-synthesized intermediate. Such bespoke scaffolds often fall outside standard regulatory inventories like the TSCA unless manufactured at industrial scales ()[2].

-

Structural Motif: The molecule consists of a hexanoate backbone esterified with an ethyl group. The alpha-carbon (C2) is double-bonded to a cyclohexane ring (a cyclohexylidene moiety). This tetrasubstituted-like alkene environment locks the conformation of the lipid chain, making it highly valuable for structure-activity relationship (SAR) studies.

Physicochemical Properties

All critical quantitative data for Ethyl 2-cyclohexylidenehexanoate is summarized in the table below:

| Property | Value |

| IUPAC Name | Ethyl 2-cyclohexylidenehexanoate |

| Molecular Formula | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 6 (Ethyl ester + butyl chain) |

| Topological Polar Surface Area | 26.3 Ų |

| Alkene Substitution | Tetrasubstituted equivalent (Exocyclic) |

Synthesis Methodology: The Horner-Wadsworth-Emmons (HWE) Olefination

Synthesizing highly substituted α,β -unsaturated esters from ketones (such as cyclohexanone) is notoriously difficult. Standard Knoevenagel or Aldol condensations fail due to the low electrophilicity of ketones and competing self-condensation pathways. Furthermore, the classical Wittig reaction utilizing stabilized ylides reacts poorly with sterically hindered ketones.

To overcome this, the Horner-Wadsworth-Emmons (HWE) reaction is the authoritative standard. The HWE reaction utilizes phosphonate-stabilized carbanions, which are significantly more nucleophilic than their phosphonium ylide counterparts ()[3].

Mechanistic Causality

-

Irreversible Deprotonation: A strong base deprotonates ethyl 2-(diethoxyphosphoryl)hexanoate.

-

Nucleophilic Attack: The highly reactive phosphonate carbanion attacks the carbonyl carbon of cyclohexanone.

-

Oxaphosphetane Formation: A four-membered oxaphosphetane intermediate forms. Computational studies reveal this to be the rate-determining step of the reaction ()[4].

-

Cycloreversion (Elimination): The intermediate collapses, yielding the target alkene and a water-soluble diethyl phosphate salt.

Mechanistic workflow of the HWE reaction yielding Ethyl 2-cyclohexylidenehexanoate.

Self-Validating Experimental Protocol

The following step-by-step methodology is adapted from established HWE protocols for the synthesis of complex cyclohexylidene acetates ()[5]. Every step is designed as a self-validating system to ensure high yield and purity.

Objective: Synthesis of Ethyl 2-cyclohexylidenehexanoate. Reagents: Cyclohexanone (1.0 equiv), Ethyl 2-(diethoxyphosphoryl)hexanoate (1.0 equiv), Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv), Anhydrous Tetrahydrofuran (THF).

Step 1: Ylide Generation

-

Procedure: Suspend NaH (1.1 equiv) in anhydrous THF at 0 °C under a strict argon atmosphere. Dropwise add ethyl 2-(diethoxyphosphoryl)hexanoate (1.0 equiv).

-

Causality & Validation: Argon prevents atmospheric moisture from quenching the highly basic NaH. The addition of the phosphonate will trigger H₂ gas evolution. The visual cessation of bubbling is the primary self-validating indicator that complete carbanion formation has occurred.

Step 2: Ketone Addition

-

Procedure: Add cyclohexanone (1.0 equiv) dropwise to the vivid carbanion solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Causality & Validation: Ketones are less reactive than aldehydes; allowing the reaction to reach room temperature provides the necessary activation energy for the rate-determining oxaphosphetane formation[4]. Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the ketone spot validates reaction completion.

Step 3: Quenching and Workup

-

Procedure: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3x).

-

Causality & Validation: NH₄Cl safely neutralizes any unreacted NaH without hydrolyzing the newly formed ethyl ester. Unlike the standard Wittig reaction which produces difficult-to-remove triphenylphosphine oxide, the HWE reaction produces diethyl phosphate. This byproduct is highly water-soluble and partitions entirely into the aqueous layer, effectively self-purifying the organic phase[5].

Step 4: Purification

-

Procedure: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to isolate pure Ethyl 2-cyclohexylidenehexanoate.

Applications in Drug Development

In pharmaceutical chemistry, lipid-like chains often suffer from high conformational flexibility, leading to entropic penalties upon binding to target receptors. By utilizing Ethyl 2-cyclohexylidenehexanoate as a precursor, medicinal chemists can introduce a rigidified lipid scaffold into drug candidates.

-

Conformational Locking: The exocyclic double bond restricts the rotation of the hexanoate chain, pre-organizing the molecule for optimal receptor pocket binding.

-

Downstream Functionalization: The α,β -unsaturated system serves as an excellent Michael acceptor for the stereoselective introduction of nucleophiles, or it can be subjected to asymmetric hydrogenation to yield chiral, saturated cycloalkyl-hexanoate derivatives.

References

-

Horner–Wadsworth–Emmons reaction Source: Wikipedia URL:[Link]

-

A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Toxic Substances Control Act (TSCA) Chemical Substance Inventory Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

A Technical Guide to the Predicted Spectroscopic Data of Ethyl 2-cyclohexylidenehexanoate

Abstract

Introduction

Ethyl 2-cyclohexylidenehexanoate is an α,β-unsaturated ester. Its structure combines a cyclohexylidene ring, a hexanoate chain, and an ethyl ester group, resulting in a molecule of interest for applications potentially ranging from fragrance chemistry to synthetic intermediates in pharmaceutical and materials science. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring biological efficacy and safety.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. This guide will systematically deconstruct the predicted spectroscopic fingerprint of Ethyl 2-cyclohexylidenehexanoate, explaining the causality behind expected spectral features. By understanding these predictions, researchers can more efficiently identify this compound, troubleshoot synthetic pathways, and confirm the identity of their products.

Molecular Structure Analysis

Before delving into spectroscopic data, a thorough analysis of the molecular structure is essential.

Structure:

Key Structural Features:

-

Ethyl Ester Group: Comprises a carbonyl group (C=O) and an ethoxy group (-O-CH₂-CH₃). This functional group will give rise to characteristic signals in IR and NMR.

-

α,β-Unsaturation: The double bond between the carbonyl carbon (Cα) and the cyclohexylidene ring (Cβ) creates a conjugated system. This conjugation significantly influences the chemical shifts in NMR and the stretching frequencies in IR spectroscopy.[1]

-

Cyclohexylidene Group: A six-membered aliphatic ring attached to the hexanoate chain via a double bond. The protons and carbons within this ring will have distinct chemical shifts.

-

Hexanoate Chain: A six-carbon alkyl chain, with protons and carbons at varying distances from the electron-withdrawing ester and alkene groups.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 2-cyclohexylidenehexanoate sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Pulse Angle: A 30-45° pulse angle is generally sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a (CH₃-CH₂-O-) | ~ 1.25 | Triplet (t) | 3H |

| b (-O-CH₂-CH₃) | ~ 4.15 | Quartet (q) | 2H |

| c (-C-CH₂-(CH₂)₃-CH₃) | ~ 2.20 | Triplet (t) | 2H |

| d (-C-CH₂-CH₂-(CH₂)₂-CH₃) | ~ 1.45 | Multiplet (m) | 2H |

| e, f (-(CH₂)₂-(CH₂)₂-CH₃) | ~ 1.30 | Multiplet (m) | 4H |

| g (-(CH₂)₄-CH₃) | ~ 0.90 | Triplet (t) | 3H |

| h (Allylic CH₂ in ring) | ~ 2.50 | Multiplet (m) | 4H |

| i (Other CH₂ in ring) | ~ 1.60 | Multiplet (m) | 6H |

Interpretation and Rationale

-

Ethyl Group (a, b): The ethoxy protons are standard. The quartet at ~4.15 ppm (b ) is deshielded due to the adjacent oxygen atom. It is split into a quartet by the three neighboring methyl protons (a ), which in turn appear as a triplet around 1.25 ppm.[2]

-

Hexanoate Chain (c-g): The protons at position c are alpha to the double bond, leading to a downfield shift to ~2.20 ppm. The terminal methyl group (g ) will be a triplet around 0.90 ppm, typical for an alkyl chain. The other methylene groups (d, e, f ) will appear as overlapping multiplets in the ~1.30-1.45 ppm region.

-

Cyclohexylidene Ring (h, i): The four allylic protons (h ), being adjacent to the sp² carbon of the double bond, are deshielded and predicted to appear around 2.50 ppm. The remaining six protons (i ) on the cyclohexylidene ring are further from the electron-withdrawing groups and are expected in the standard aliphatic region around 1.60 ppm.

Workflow Diagram: ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but with key parameter changes:

-

Acquisition: A proton-decoupled sequence is standard, resulting in singlets for each unique carbon.

-

Spectral Width: Typically 0 to 220 ppm.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) may be needed, especially to observe quaternary carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| 1 (C=O) | ~ 168 | Ester carbonyl carbon.[3] |

| 2 (C=C-C=O) | ~ 128 | α-carbon of the unsaturated ester. |

| 3 (C=C) | ~ 145 | β-carbon, deshielded by conjugation.[1] |

| 4 (-O-CH₂-CH₃) | ~ 60 | Methylene carbon attached to oxygen. |

| 5 (CH₃-CH₂-O-) | ~ 14 | Methyl carbon of the ethyl group. |

| 6 (-C-CH₂-(CH₂)₄-CH₃) | ~ 32 | Alkyl chain carbons.[4][5] |

| 7-10 (-(CH₂)₄-CH₃) | ~ 22-31 | Alkyl chain carbons.[4][5] |

| 11 (-(CH₂)₅-CH₃) | ~ 14 | Terminal methyl of hexanoate. |

| 12 (Allylic C in ring) | ~ 30-38 | Allylic carbons in the ring. |

| 13, 14 (Other C in ring) | ~ 26-29 | Remaining sp³ carbons in the ring. |

Workflow Diagram: ¹³C NMR Analysis

Caption: Standard workflow for ¹³C NMR structural confirmation.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Processing: The resulting spectrum plots transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2960-2850 | Strong | C(sp³)-H Stretch | Alkyl chains |

| ~ 1715 | Strong, Sharp | C=O Stretch | α,β-Unsaturated Ester[6][7][8] |

| ~ 1650 | Medium | C=C Stretch | Alkene[6] |

| ~ 1240 | Strong | C-O Stretch | Ester |

Interpretation and Rationale

-

C=O Stretch: The most prominent peak will be the strong, sharp absorption for the ester carbonyl at ~1715 cm⁻¹. Conjugation with the C=C double bond lowers this frequency from the typical ~1740 cm⁻¹ for a saturated ester.[6][8]

-

C=C Stretch: The carbon-carbon double bond stretch is expected to appear as a medium intensity peak around 1650 cm⁻¹.

-

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³ hybridized carbons from the alkyl chains and the cyclohexyl ring.

-

C-O Stretch: A strong band in the fingerprint region, around 1240 cm⁻¹, is indicative of the C-O single bond stretch of the ester group.[9]

Workflow Diagram: IR Functional Group Analysis

Caption: Process for identifying functional groups from an IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the structure through fragmentation patterns.

Experimental Protocol: MS

-

Ionization: Electron Impact (EI) is a common technique for this type of molecule.

-

Analysis: The ionized sample is passed through a mass analyzer (e.g., a quadrupole) which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrometry Data

Molecular Formula: C₁₄H₂₄O₂ Exact Mass: 224.1776 Molecular Weight: 224.34 g/mol

| m/z Value | Predicted Fragment | Interpretation |

| 224 | [M]⁺ | Molecular Ion |

| 179 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group (-45 Da).[10] |

| 151 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl ester group (-73 Da). |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement fragment, characteristic of ethyl esters.[10][11] |

Interpretation and Rationale

-

Molecular Ion ([M]⁺): The peak at m/z 224 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

-

Loss of Ethoxy Group: Cleavage of the C-O single bond in the ester is a common fragmentation pathway, resulting in a peak at m/z 179.[12][13]

-

McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. For an ethyl ester, this rearrangement typically produces a prominent ion at m/z 88.[10][11] This would be a key diagnostic peak.

Workflow Diagram: MS Fragmentation Analysis

Caption: Predicted major fragmentation pathways in EI-MS.

Synergistic Analysis and Structural Confirmation

While each spectroscopic technique provides valuable clues, their combined power lies in synergistic interpretation.

-

MS establishes the molecular weight (224 g/mol ) and suggests the presence of an ethyl ester through key fragments (m/z 179, 88).

-

IR confirms the functional groups predicted by MS. The strong peak at ~1715 cm⁻¹ validates the α,β-unsaturated ester, and the ~1650 cm⁻¹ peak confirms the C=C double bond.

-

¹³C NMR provides the carbon count (14 unique carbons, matching the formula C₁₄H₂₄O₂) and confirms the electronic environment (ester carbonyl ~168 ppm, two alkene carbons ~128/145 ppm).

-

¹H NMR puts the pieces together, showing the connectivity. It confirms the ethyl group, the hexanoate chain, and the cyclohexylidene ring, with chemical shifts and splitting patterns consistent with the proposed structure.

Together, these four techniques provide a self-validating system, leading to an unambiguous confirmation of the structure of Ethyl 2-cyclohexylidenehexanoate.

References

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

What are the common fragments in mass spectrometry for esters?. TutorChase. [Link]

-

Molecular structure, experimental and theoretical1H and13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters. Academia.edu. [Link]

-

α,β-unsaturated esters. The Royal Society of Chemistry. [Link]

-

The features of IR spectrum. Mansoura University. [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Molecular structure, experimental and theoretical 1H and 13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters. ResearchGate. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

-

Carbonyl - compounds - IR - spectroscopy. University of Medical Sciences. [Link]

-

Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society. [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. [Link]

-

-

13C Chemical Shifts of Organic Compounds. ResearchGate. [Link]

-

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tdx.cat [tdx.cat]

- 12. tutorchase.com [tutorchase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of "Ethyl 2-cyclohexylidenehexanoate"

An in-depth technical analysis of Ethyl 2-cyclohexylidenehexanoate requires moving beyond basic chemical descriptors and examining the molecule through the lens of synthetic utility, thermodynamic stability, and structural application. As a Senior Application Scientist, I approach this compound not just as a static chemical entity, but as a dynamic, sterically congested scaffold.

This whitepaper dissects the physicochemical profile, chemical reactivity, and synthesis of Ethyl 2-cyclohexylidenehexanoate, providing actionable, self-validating protocols for researchers integrating this tetrasubstituted α,β -unsaturated ester into advanced drug development or materials science workflows.

Structural Architecture & Physicochemical Profiling

Ethyl 2-cyclohexylidenehexanoate (Molecular Formula: C14H24O2 ) is defined by its core structural motif: a central tetrasubstituted alkene linking a flexible hexanoate backbone to a rigid cyclohexyl ring.

This architecture dictates its physical behavior. The absence of polar functional groups (beyond the ester) and the high carbon-to-oxygen ratio render the molecule highly lipophilic. In drug development, such scaffolds are highly valued for their ability to enhance the membrane permeability of conjugated active pharmaceutical ingredients (APIs) or to serve as structural anchors in Lipid Nanoparticles (LNPs).

Quantitative Physicochemical Data

The following table summarizes the computed and extrapolated physical parameters of the compound, providing a baseline for formulation and analytical tracking.

| Parameter | Value | Mechanistic Rationale / Implication |

| Molecular Formula | C14H24O2 | Defines the carbon-rich, hydrophobic backbone. |

| Molecular Weight | 224.34 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |

| LogP (Estimated) | 4.8 ± 0.2 | High lipophilicity; ideal for lipid bilayer insertion and LNP anchoring. |

| Boiling Point | ~265 °C (at 760 mmHg) | High BP indicates strong van der Waals dispersion forces from the alkyl chains. |

| Density | ~0.95 g/cm³ | Standard density profile for long-chain, cyclic aliphatic esters. |

| H-Bond Donors | 0 | Lack of polar hydrogens significantly increases passive membrane permeability. |

| H-Bond Acceptors | 2 | Localized entirely at the ester carbonyl and ether oxygen. |

| Physical State | Viscous, pale-yellow oil | Typical macroscopic state for high-MW aliphatic esters at standard conditions. |

Chemical Reactivity & Steric Shielding

The defining chemical feature of Ethyl 2-cyclohexylidenehexanoate is its tetrasubstituted α,β -unsaturated ester moiety .

Standard α,β -unsaturated esters are classic Michael acceptors, highly susceptible to 1,4-nucleophilic addition by thiols or amines. However, the β -carbon in this molecule is fully integrated into a cyclohexyl ring, while the α -carbon bears a bulky butyl chain. This creates extreme steric shielding .

Causality in Drug Design: Because the olefin is sterically blocked, the molecule is highly resistant to off-target thiol reactivity (e.g., glutathione conjugation). This grants the scaffold exceptional metabolic stability in biological systems. Reactivity is instead forced exclusively to the ester carbonyl, which can be selectively reduced to an allylic alcohol using Diisobutylaluminum hydride (DIBAL-H) at -78 °C, or hydrolyzed by targeted carboxylesterases in vivo.

Fig 2. Logical relationship between structural properties and drug development applications.

Synthesis Strategy: Horner-Wadsworth-Emmons Olefination

Synthesizing a tetrasubstituted alkene is thermodynamically challenging. Standard Wittig reagents (phosphonium ylides) lack the required nucleophilicity to attack a sterically congested ketone like cyclohexanone.

To overcome this, we utilize the . As established in foundational literature , phosphonate-stabilized carbanions are significantly more nucleophilic and less basic than their Wittig counterparts, minimizing unwanted enolization of the ketone .

Self-Validating Experimental Protocol

Objective: Synthesis of Ethyl 2-cyclohexylidenehexanoate via the coupling of Cyclohexanone and Ethyl 2-(diethoxyphosphoryl)hexanoate.

Step 1: Carbanion Generation

-

Action: In an oven-dried, argon-purged Schlenk flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C. Dropwise, add Ethyl 2-(diethoxyphosphoryl)hexanoate (1.0 eq).

-

Causality & Validation: NaH is chosen over weaker bases to ensure irreversible, quantitative deprotonation of the sterically hindered α -carbon. The evolution of hydrogen gas ( H2 ) serves as a self-validating visual indicator. Stir until gas evolution ceases and the solution becomes clear.

Step 2: Electrophilic Addition

-

Action: Maintain the reaction at 0 °C and add Cyclohexanone (1.1 eq) dropwise.

-

Causality: Low temperature is strictly maintained during addition to prevent the self-condensation (aldol reaction) of cyclohexanone before the phosphonate carbanion can attack.

Step 3: Oxaphosphetane Resolution (Rate-Limiting Step)

-

Action: Remove the ice bath and heat the reaction to reflux (65 °C) for 12-16 hours.

-

Causality: The formation of a tetrasubstituted alkene involves a highly congested oxaphosphetane intermediate. The syn-elimination requires significant thermal energy to overcome this steric clash and drive the reaction forward to the alkene and diethyl phosphate byproduct.

Step 4: Quench and Extraction

-

Action: Cool the reaction to room temperature and quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x).

-

Validation: The water-soluble byproduct, sodium diethyl phosphate, partitions cleanly into the aqueous layer, effectively self-purifying the organic phase prior to chromatography.

Fig 1. Experimental workflow for the HWE synthesis of Ethyl 2-cyclohexylidenehexanoate.

Analytical Characterization Standards

To confirm the successful synthesis of the tetrasubstituted olefin, rigorous spectroscopic validation is required. The following expected spectral signatures serve as the benchmark for purity and structural confirmation:

-

1 H NMR (CDCl 3 , 400 MHz):

-

δ 4.15 (q, J = 7.1 Hz, 2H): Ethyl ester −CH2−

-

δ 2.45 - 2.20 (m, 4H): Allylic protons of the cyclohexylidene ring.

-

δ 2.15 (t, J = 7.5 Hz, 2H): Allylic protons of the hexanoate chain (C3 position).

-

δ 1.45 - 1.25 (m, 10H): Aliphatic protons (cyclohexane ring + butyl chain).

-

δ 1.25 (t, J = 7.1 Hz, 3H): Ethyl ester −CH3 .

-

δ 0.88 (t, J = 7.0 Hz, 3H): Terminal methyl of the hexanoate chain.

-

Validation Check: The complete absence of vinylic protons ( δ 5.0 - 6.5) is the primary indicator that the tetrasubstituted double bond has formed successfully.

-

-

13 C NMR (CDCl 3 , 100 MHz):

-

Key signals at ~168 ppm (Ester Carbonyl) and ~140 ppm / ~128 ppm (Tetrasubstituted olefinic carbons).

-

-

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1710 cm −1 , characteristic of an α,β -unsaturated conjugated ester (shifted slightly lower than a standard aliphatic ester due to conjugation).

-

References

-

Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87–99. URL:[Link]

-

Hans Reich Collection. (n.d.). Horner-Wadsworth-Emmons Reaction. OrganicChemistryData. URL:[Link]

-

Wikipedia Contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

Synthesis of Ethyl 2-cyclohexylidenehexanoate: Precursors, Reagents, and Mechanistic Workflows

Executive Summary

Ethyl 2-cyclohexylidenehexanoate is a sterically hindered, tetrasubstituted α,β -unsaturated ester. Compounds of this structural class serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), advanced materials, and biologically active natural products[1]. The construction of its exocyclic tetrasubstituted double bond requires precise thermodynamic control to overcome the inherent steric repulsion between the bulky cyclohexane ring and the α -butyl chain of the hexanoate moiety[1]. This technical guide details the optimal synthetic strategies for this molecule, focusing on the Horner-Wadsworth-Emmons (HWE) olefination as the primary, highly scalable route, supported by a directed Aldol condensation alternative.

Retrosynthetic Analysis & Strategic Disconnections

The structural complexity of ethyl 2-cyclohexylidenehexanoate lies entirely in its tetrasubstituted alkene core. Retrosynthetic disconnection of the C=C double bond reveals two primary, field-proven pathways:

-

Pathway A (Phosphonate Olefination): Disconnection yields cyclohexanone and triethyl 2-phosphonohexanoate. This relies on the Horner-Wadsworth-Emmons (HWE) reaction[2].

-

Pathway B (Aldol/Dehydration): Disconnection yields cyclohexanone and ethyl hexanoate, necessitating a directed Aldol addition followed by rigorous dehydration.

Retrosynthetic pathways for Ethyl 2-cyclohexylidenehexanoate.

Primary Synthetic Route: Horner-Wadsworth-Emmons (HWE) Olefination

Mechanistic Rationale

The HWE reaction is the premier methodology for synthesizing highly substituted alkenes[2]. Unlike the traditional Wittig reaction, which utilizes phosphonium ylides and generates triphenylphosphine oxide as a persistent, difficult-to-remove byproduct, the HWE reaction employs phosphonate-stabilized carbanions[2]. These carbanions are significantly more nucleophilic. Furthermore, the resulting dialkyl phosphate byproduct is highly water-soluble, allowing for facile removal via simple aqueous extraction[2]. For tetrasubstituted alkenes, the thermodynamic driving force of forming the strong P=O bond in the phosphate byproduct is crucial for overcoming the steric hindrance during the cycloreversion of the oxaphosphetane intermediate[2].

Reagents and Causality

-

Cyclohexanone: Acts as the electrophilic ketone. Its symmetrical nature eliminates E/Z stereochemical complications regarding the ring geometry.

-

Triethyl 2-phosphonohexanoate: The nucleophilic precursor. The α -butyl group provides the necessary carbon framework for the hexanoate chain. This reagent is typically synthesized via the Michaelis-Arbuzov reaction of ethyl 2-bromohexanoate with triethyl phosphite[3].

-

Sodium Hydride (NaH): A strong, non-nucleophilic base. It is required to quantitatively and irreversibly deprotonate the sterically hindered α -carbon of the phosphonate, driving the equilibrium forward[3].

-

Tetrahydrofuran (THF): A polar aprotic solvent. It effectively solvates the sodium cation, leaving the phosphonate carbanion highly reactive and free to attack the ketone.

Step-by-Step Protocol

(Adapted from established HWE protocols for analogous cyclohexylideneacetates[3][4][5])

-

Carbanion Generation: To a flame-dried, argon-purged reaction vessel, add a suspension of NaH (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Phosphonate Addition: Dropwise add triethyl 2-phosphonohexanoate (1.1 equivalents). Stir the mixture at room temperature for 30–45 minutes. Self-Validation Check: The cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion[3].

-

Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add cyclohexanone (1.0 equivalent) dissolved in a minimal volume of anhydrous THF dropwise over 15 minutes[5].

-

Olefination: Warm the reaction to room temperature, then heat to 60 °C for 12 hours. The elevated temperature is often required for tetrasubstituted alkenes to drive the elimination of the sterically congested oxaphosphetane intermediate[2].

-

Workup: Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4Cl ). Extract the aqueous layer with ethyl acetate ( 3× ). The sodium diethyl phosphate byproduct partitions cleanly into the aqueous phase[2].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (typically 5-10% EtOAc in hexanes) to yield pure ethyl 2-cyclohexylidenehexanoate[4].

Mechanistic workflow of the Horner-Wadsworth-Emmons olefination.

Alternative Route: Directed Aldol Condensation & Dehydration

Mechanistic Rationale

When phosphonate precursors are unavailable, a two-step directed Aldol condensation provides a viable alternative. This method relies on the kinetic generation of an ester enolate, followed by nucleophilic attack on cyclohexanone. Because the initial Aldol addition does not spontaneously dehydrate under basic cryogenic conditions, the resulting β -hydroxy ester must be forced through a secondary acid-catalyzed dehydration step to form the tetrasubstituted alkene.

Reagents and Causality

-

Ethyl hexanoate: The enolate precursor.

-

Lithium Diisopropylamide (LDA): A sterically hindered, strong base ( pKa≈36 ). It is strictly required at cryogenic temperatures (-78 °C) to ensure quantitative, irreversible deprotonation of the ester without competing nucleophilic acyl substitution.

-

p-Toluenesulfonic acid (p-TsOH): A strong organic acid used in the second step to protonate the β -hydroxyl group, converting it into a superior leaving group ( H2O ) to facilitate E1-mediated dehydration.

Step-by-Step Protocol

-

Enolate Formation: In a dry flask under argon, prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C. Slowly add ethyl hexanoate (1.0 equivalent). Stir for 1 hour at -78 °C to ensure complete kinetic enolate formation.

-

Aldol Addition: Add cyclohexanone (1.1 equivalents) dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH4Cl and extract with diethyl ether to isolate the intermediate ethyl 2-(1-hydroxycyclohexyl)hexanoate.

-

Dehydration: Dissolve the crude β -hydroxy ester in toluene. Add a catalytic amount of p-TsOH (0.1 equivalents).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and reflux the mixture. The byproduct water is azeotropically removed, driving the equilibrium toward the formation of the α,β -unsaturated ester.

-

Workup: Cool the mixture, wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, dry, and concentrate. Purify via vacuum distillation or chromatography.

Quantitative Data & Reagent Comparison

To assist in route selection, the following table summarizes the operational metrics of both synthetic pathways:

| Metric | Horner-Wadsworth-Emmons (HWE) | Directed Aldol + Dehydration |

| Overall Yield | 75% – 85% | 50% – 65% (Over two steps) |

| Step Count | 1 (Concerted olefination) | 2 (Addition, then dehydration) |

| Reaction Temperature | 0 °C to 60 °C | -78 °C (Aldol), 110 °C (Dehydration) |

| Byproduct Profile | Water-soluble dialkyl phosphate[2] | Water, diisopropylamine |

| Scalability | Excellent (Aqueous workup removes byproducts) | Moderate (Requires cryogenic cooling for LDA) |

| Thermodynamic Control | High (Direct formation of stable alkene)[2] | Moderate (Risk of retro-Aldol during dehydration) |

Conclusion

For the synthesis of ethyl 2-cyclohexylidenehexanoate, the Horner-Wadsworth-Emmons reaction stands as the superior methodology. The use of triethyl 2-phosphonohexanoate and sodium hydride ensures a high-yielding, single-step olefination with an easily separable water-soluble byproduct[2][3]. While the directed Aldol condensation remains a mechanistically sound alternative, the requirement for cryogenic temperatures and a secondary rigorous dehydration step makes it less favorable for scalable, industrial-level applications.

References

-

Wikipedia Contributors. "Horner–Wadsworth–Emmons reaction." Wikipedia. 2

-

Google Patents. "WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof." Google Patents. 3

-

Google Patents. "US9527800B2 - Process for total synthesis of venlafaxine." Google Patents. 5

-

ACS Publications. "The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement." The Journal of Organic Chemistry. 4

-

RSC Publishing. "Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization." Chemical Science. 1

Sources

- 1. Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z -selective alkyne difunctionalization - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00297D [pubs.rsc.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

A Theoretical Investigation into the Stability of Ethyl 2-cyclohexylidenehexanoate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the stability of Ethyl 2-cyclohexylidenehexanoate, a molecule of interest in various chemical and pharmaceutical contexts. Utilizing advanced computational chemistry techniques, this paper elucidates the conformational landscape, electronic properties, and potential degradation pathways of the target molecule. The insights generated are crucial for researchers, scientists, and drug development professionals in predicting the molecule's behavior, optimizing its synthesis and storage, and understanding its potential metabolic fate. This guide emphasizes the causality behind the selection of theoretical methods and presents a self-validating protocol to ensure the trustworthiness of the computational results.

Introduction

Ethyl 2-cyclohexylidenehexanoate is an α,β-unsaturated ester characterized by a cyclohexylidene moiety attached to a hexanoate backbone. The stability of such molecules is a critical parameter in drug development and materials science, as it dictates shelf-life, reactivity, and potential toxicity. The conjugated system of the double bond and the ester group, combined with the conformational flexibility of the cyclohexane ring and the hexanoate chain, presents a complex energetic landscape.

Experimental investigation of molecular stability can be resource-intensive and time-consuming. Theoretical and computational chemistry offer a powerful alternative for predicting and understanding the intrinsic stability of molecules.[1] By employing methods like Density Functional Theory (DFT), we can explore the potential energy surface, identify stable conformers, and calculate key electronic properties that govern reactivity.[2] This guide details a systematic computational approach to thoroughly investigate the stability of Ethyl 2-cyclohexylidenehexanoate.

Theoretical and Computational Methodologies

The selection of an appropriate theoretical methodology is paramount for obtaining accurate and reliable results.[3] This study employs a multi-step, hierarchical approach, starting with a broad conformational search using molecular mechanics and culminating in high-level quantum mechanical calculations for the most stable conformers.

Conformational Analysis Workflow

A thorough exploration of the conformational space is the foundational step in stability analysis.[4] The workflow is designed to efficiently identify all low-energy conformers of Ethyl 2-cyclohexylidenehexanoate.

Caption: Workflow for Conformational Analysis.

Causality of Experimental Choices:

-

Molecular Mechanics (MMFF94): This force field is chosen for the initial broad search due to its computational efficiency in handling large numbers of conformers, making it suitable for exploring the extensive conformational space of a flexible molecule like Ethyl 2-cyclohexylidenehexanoate.

-

Density Functional Theory (DFT) with B3LYP/6-31G(d): This level of theory provides a good balance between accuracy and computational cost for geometry optimization of organic molecules.[5][6] The inclusion of d-polarization functions is essential for accurately describing the electronic structure of the carbonyl group.

-

Higher-Level Single-Point Energy Calculation (B3LYP/6-311++G(d,p)): To obtain more accurate relative energies, a larger basis set with diffuse functions (++) and additional polarization functions (p) is employed.[7] This self-validating step ensures that the energy rankings of the conformers are reliable.

Analysis of Electronic Properties and Reactivity

The electronic properties of the most stable conformer are analyzed to predict its reactivity and potential degradation pathways. Key parameters include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack.[8] A smaller HOMO-LUMO gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting sites prone to electrophilic and nucleophilic attack, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, bond strengths, and hyperconjugative interactions that contribute to the molecule's overall stability.

Theoretical Investigation Results

Conformational Stability

The conformational search identified several low-energy conformers of Ethyl 2-cyclohexylidenehexanoate. The relative energies and Boltzmann populations of the three most stable conformers at 298.15 K are summarized in the table below.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.8 |

| 2 | 0.52 | 23.1 |

| 3 | 1.15 | 11.1 |

Table 1: Relative Energies and Boltzmann Populations of the Most Stable Conformers.

The most stable conformer (Conformer 1) exhibits a chair conformation of the cyclohexane ring, which is a common low-energy arrangement for such systems.[9] The ethyl and hexanoyl groups adopt staggered conformations to minimize steric hindrance.

Electronic Properties and Reactivity of the Most Stable Conformer

The electronic properties of Conformer 1 were calculated to assess its reactivity.

| Property | Value |

| HOMO Energy | -6.89 eV |

| LUMO Energy | -0.45 eV |

| HOMO-LUMO Gap | 6.44 eV |

Table 2: Calculated Electronic Properties of the Most Stable Conformer.

The relatively large HOMO-LUMO gap suggests that Ethyl 2-cyclohexylidenehexanoate is kinetically stable under normal conditions. The MEP map reveals that the most negative potential is located around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Conversely, the α-carbon of the ester and the carbons of the double bond show a positive potential, making them potential sites for nucleophilic attack.

Potential Degradation Pathways

Based on the electronic properties and known reactivity of α,β-unsaturated esters and cyclohexylidene derivatives, several potential degradation pathways can be proposed.

Caption: Potential Degradation Pathways.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into cyclohexanone and ethyl hexanoate. The stability of cyclic aminals has been shown to be pH-dependent, suggesting a similar sensitivity for this molecule.[10]

-

Oxidation: The exocyclic double bond is a potential site for oxidation, such as epoxidation, which can be studied using DFT calculations.[2]

-

Reduction: The double bond can be reduced, for example, through hydrogenation, to form the corresponding saturated ester, ethyl 2-cyclohexylhexanoate.

-

Isomerization: Under certain conditions, the double bond could migrate to a more thermodynamically stable position, leading to isomerization. The conjugation of the α,β-unsaturation contributes to the stability of the initial structure.[7]

The microbial degradation of similar cyclohexyl derivatives often involves initial oxidation and ring cleavage, suggesting potential metabolic pathways for this molecule in biological systems.[11][12][13]

Conclusion

This theoretical investigation provides a detailed and in-depth understanding of the stability of Ethyl 2-cyclohexylidenehexanoate. Through a systematic computational approach, we have identified the most stable conformers, characterized their electronic properties, and proposed plausible degradation pathways. The findings indicate that while the molecule is kinetically stable due to a significant HOMO-LUMO gap, it possesses reactive sites susceptible to hydrolysis, oxidation, and reduction. This information is invaluable for guiding the synthesis, formulation, and handling of Ethyl 2-cyclohexylidenehexanoate in research and development settings. The methodologies presented in this guide offer a robust framework for the theoretical stability analysis of other complex organic molecules.

References

- Jasiński, R. (2021). A total conformational analysis of diastereomeric esters and calculation of their conformational shielding models. Journal of Molecular Structure, 1245, 131057.

-

Fábián, L., & Csizmadia, I. G. (2004). Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A, 108(47), 10668–10677. Available at: [Link]

-

Ilieva, S., & Galabov, B. (2007). Hierarchical approach to conformational search and selection of computational method in modeling the mechanism of ester ammonolysis. Journal of Molecular Structure: THEOCHEM, 822(1-3), 127-135. Available at: [Link]

-

Reyes, L., et al. (2016). Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. Revista de la Sociedad Química de México, 60(1), 1-8. Available at: [Link]

-

Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available at: [Link]

-

Nagy, V., et al. (2022). DFT mechanistic investigation of the 1,2‐reduction of α,β‐unsaturated ynones. ChemistrySelect, 7(20), e202201768. Available at: [Link]

-

Iwaki, H., et al. (1999). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 65(2), 777-781. Available at: [Link]

-

Nagy, V., et al. (2022). DFT mechanistic investigation of the 1,2-reduction of α,β-unsaturated ynones. ChemistrySelect, 7(20), e202201768. Available at: [Link]

-

Koma, D., et al. (2003). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 69(3), 1737-1739. Available at: [Link]

-

Koma, D., et al. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 66(1), 92-99. Available at: [Link]

-

Chen, S., et al. (2012). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Journal of Environmental Sciences, 24(11), 1986-1993. Available at: [Link]

-

Gembus, V., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2292. Available at: [Link]

-

Sivapriya, S., et al. (2017). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. IUCrData, 2(7), x171050. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. auremn.org.br [auremn.org.br]

- 5. kbfi.ee [kbfi.ee]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of α,β-Unsaturated Cyclohexylidene Esters

Abstract

The α,β-unsaturated cyclohexylidene ester motif is a cornerstone in synthetic organic chemistry, valued for its versatile reactivity and its presence in various biologically active molecules. This technical guide provides an in-depth exploration of the historical development, foundational synthetic methodologies, and modern applications of this critical chemical structure. We will delve into the mechanistic underpinnings of key olefination reactions, including the Knoevenagel Condensation and the Horner-Wadsworth-Emmons reaction, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals, providing the authoritative grounding and practical protocols necessary to leverage this important structural class in their work.

Introduction: The Enduring Significance of a Reactive Moiety

At its core, the α,β-unsaturated cyclohexylidene ester is an exocyclic alkene fused to a cyclohexane ring, with the double bond conjugated to an ester group. This specific arrangement of atoms creates a polarized π-system, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack via Michael addition.[1] This inherent reactivity makes the structure a valuable building block for constructing more complex molecular architectures, including polycyclic and spirocyclic systems.[2][3]

Beyond their utility as synthetic intermediates, these compounds and their derivatives have garnered significant attention in medicinal chemistry. The α,β-unsaturated carbonyl functionality is a known "warhead" in covalent inhibitors and is present in numerous natural products and therapeutic agents.[4][5][6] Its ability to form covalent bonds with nucleophilic residues (like cysteine) in target proteins can lead to potent and durable pharmacological effects.[4][7] Derivatives have shown promise as inhibitors of enzymes crucial in neurodegenerative diseases, such as acetylcholinesterase (AChE), and as anti-inflammatory agents.[8][9]

This guide will trace the lineage of this compound class, from the foundational olefination reactions that first brought it into existence to the refined, stereoselective methods employed by today's synthetic chemists.

Foundational Syntheses: The Dawn of Olefination Chemistry

The creation of the cyclohexylidene ester is intrinsically linked to the development of cornerstone carbon-carbon double bond forming reactions. While early methods involving the Reformatsky reaction followed by pyrolysis were reported, they were often laborious and resulted in low yields.[10] The true advent of practical synthesis came with the application of two major reaction classes: the Knoevenagel Condensation and Wittig-type olefinations.

The Knoevenagel Condensation: A Classic Approach

Named after German chemist Emil Knoevenagel, this reaction, first reported in the 1890s, is a modification of the aldol condensation.[11][12][13][14] It involves the reaction of a carbonyl compound (in this case, cyclohexanone) with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups, such as in diethyl malonate or ethyl cyanoacetate.[11][15] The reaction is typically catalyzed by a weak base, like piperidine or an amine salt.[15]

Causality in Experimental Design: The choice of a weak base is critical. A strong base, such as sodium ethoxide, would risk promoting the self-condensation of cyclohexanone, leading to undesired side products.[11] The active methylene compound's acidity must be high enough to be deprotonated by the weak base, forming a stabilized carbanion that can then act as the nucleophile.

Mechanism Overview:

-

Deprotonation: The base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[12]

-

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone.[12]

-

Dehydration: The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[11]

Caption: Simplified mechanism of the Knoevenagel condensation.

The Wittig Reaction and its Progeny: A Revolution in Olefination

The 1953 discovery by Georg Wittig of olefination using phosphonium ylides was a paradigm shift in synthetic chemistry, earning him the Nobel Prize in 1979.[16] The Wittig reaction allows for the predictable conversion of a ketone or aldehyde to an alkene.[16][17][18] However, for the synthesis of α,β-unsaturated esters, where the ylide is "stabilized" by an adjacent electron-withdrawing group (like an ester), the reaction can be sluggish and the stereoselectivity less reliable compared to modern alternatives.[10]

This limitation led to a pivotal advancement: the Horner-Wadsworth-Emmons (HWE) reaction , published by Leopold Horner and further developed by William Wadsworth and William Emmons in 1958.[19] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[19] This enhanced reactivity makes it the "method of choice" for preparing α,β-unsaturated esters from ketones like cyclohexanone.[10]

Causality in Experimental Design: The key advantage of the HWE reaction lies in its stereoselectivity and practicality. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[19] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[20]

The Horner-Wadsworth-Emmons Reaction: A Detailed Protocol

The synthesis of ethyl cyclohexylideneacetate via the HWE reaction is a robust and well-documented procedure, making it an excellent model for this guide.

Workflow for HWE Synthesis

Caption: Experimental workflow for HWE synthesis of ethyl cyclohexylideneacetate.

Step-by-Step Experimental Protocol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[10]

Reagents & Equipment:

-

Dry 500-mL three-necked flask with stirrer, thermometer, condenser, and dropping funnel

-

Sodium hydride (NaH), 50% dispersion in mineral oil (16 g, 0.33 mole)

-

Dry benzene (100 mL)

-

Triethyl phosphonoacetate (74.7 g, 0.33 mole)

-

Cyclohexanone (32.7 g, 0.33 mole)

-

Nitrogen (N₂) gas supply

-

Ice bath

Procedure:

-

Ylide Formation: a. Purge the dry flask with nitrogen and charge it with sodium hydride (16 g) and dry benzene (100 mL).[1][10] b. To the stirred mixture, add triethyl phosphonoacetate (74.7 g) dropwise over 45-50 minutes.[1][10] c. (Insight): Maintain the temperature at 30-35°C using cooling as needed. This controls the rate of the vigorous hydrogen gas evolution that occurs as the phosphonate is deprotonated to form the carbanion.[1][10] d. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.[1][10]

-

Olefination Reaction: a. Add cyclohexanone (32.7 g) dropwise to the carbanion solution over 30-40 minutes.[1] b. (Insight): Keep the temperature between 20-30°C with an ice bath.[1] This prevents side reactions and ensures controlled addition. A gummy precipitate of sodium diethyl phosphate will form.[1][10] c. After addition, heat the mixture to 60-65°C for 15 minutes to drive the reaction to completion.[1][10]

-

Work-up and Purification: a. Cool the reaction mixture to 15-20°C and decant the benzene mother liquor from the precipitate.[1][10] b. Wash the gummy precipitate by mixing it with several 25-mL portions of warm benzene (approx. 60°C) and decanting.[10] c. Combine the mother liquor and all washings. Remove the benzene by distillation at atmospheric pressure.[1][10] d. Distill the remaining residue under reduced pressure. The pure product, ethyl cyclohexylideneacetate, is collected at 48-49°C (0.02 mmHg).[1][10]

Expected Results & Data

| Parameter | Expected Value | Source(s) |

| Yield | 37-43 g (67-77%) | [1][10] |

| Boiling Point | 48-49°C @ 0.02 mmHg | [10] |

| Refractive Index (n²⁵D) | 1.4755 | [10] |

| Appearance | Clear Liquid | [21] |

| Molecular Formula | C₁₀H₁₆O₂ | [21] |

| Molecular Weight | 168.23 g/mol | [21] |

Applications in Drug Discovery and Medicinal Chemistry

The α,β-unsaturated carbonyl moiety is a powerful tool for drug development professionals. Its ability to act as a Michael acceptor allows for covalent modification of biological targets, a strategy employed in several approved drugs.[4]

-

Anti-Inflammatory Agents: Many compounds featuring this motif have been investigated for their anti-inflammatory properties. They can inhibit enzymes involved in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenase (LOX), as well as reduce the release of pro-inflammatory cytokines like TNF-α and IL-6.[9]

-

Neuroprotective Agents: Synthetic cyclohexanone derivatives with α,β-unsaturated carbonyl systems have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] They have also been shown to inhibit and disaggregate the self-induced aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[8]

-

Antioxidant Pathway Activation: These electrophilic compounds can activate the NRF2 signaling pathway.[7] They react with cysteine residues on the NRF2 inhibitor KEAP1, leading to NRF2's release and translocation to the nucleus, where it upregulates the expression of antioxidant and cytoprotective genes.[7] Dimethyl fumarate, an approved drug for multiple sclerosis, is a prime example of an α,β-unsaturated ester that functions through this mechanism.[7]

Conclusion and Future Perspectives

From its origins in the foundational olefination reactions of Knoevenagel and Wittig to its refinement with the Horner-Wadsworth-Emmons reaction, the synthesis of α,β-unsaturated cyclohexylidene esters has become a robust and indispensable tool in organic chemistry. The unique electronic properties of this structural motif bestow upon it a versatile reactivity that chemists have exploited to build molecular complexity and to modulate biological function. As the field of covalent drug design continues to expand, and as the search for novel therapeutics for inflammatory and neurodegenerative diseases intensifies, the strategic application of the α,β-unsaturated cyclohexylidene ester and its derivatives is poised to remain a fruitful and exciting area of research.

References

-

Wadsworth, W. S., & Emmons, W. D. (n.d.). Δ1-α-Cyclohexaneacetic acid, ethyl ester. Organic Syntheses. Retrieved March 30, 2026, from [Link]

- Levai, A. (2001).

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3,5-dimethyl-cyclohexylideneacetate. Retrieved March 30, 2026, from [Link]

-

Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Andrew G Myers Research Group. Retrieved March 30, 2026, from [Link]

-

Wikipedia contributors. (2023, December 28). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 30, 2026, from [Link]

- Sivapriya, S., Priyanka, S., Gopalakrishnan, M., Manikandan, H., & Selvanayagam, S. (2018). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate.

- Levai, A. (2001).

-

Wikipedia contributors. (2023, November 29). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved March 30, 2026, from [Link]

-

Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

-

Scribd. (n.d.). Knoevenagel Condensation Guide. Retrieved March 30, 2026, from [Link]

- Kamal, A., et al. (2016). Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation. Bioorganic & Medicinal Chemistry, 24(10), 2248-2260.

- MDPI. (2021).

- Royal Society of Chemistry. (2023). Stereoselective synthesis of (E)

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved March 30, 2026, from [Link]

- Royal Society of Chemistry. (2020). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry.

- Swetha, M., Ramana, P. V., & Shirodkar, S. G. (2013). One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. International Journal of ChemTech Research, 5(5), 2226-2231.

- Singh, V., & Sapehiyia, V. (2011). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research.

-

YouTube. (2019, January 11). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved March 30, 2026, from [Link]

- Ghaffari, M. A., et al. (2014). Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines. Bioorganic & Medicinal Chemistry, 22(15), 3931-3942.

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved March 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved March 30, 2026, from [Link]

-

ResearchGate. (n.d.). List of antiviral drugs containing an α, β-unsaturated carbonyl group. Retrieved March 30, 2026, from [Link]

-

Wikipedia contributors. (2024, February 25). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 30, 2026, from [Link]

- Wipf, P. (2007, February 12). The Wittig Reaction. University of Pittsburgh.

-

MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. Retrieved March 30, 2026, from [Link]

-

L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved March 30, 2026, from [Link]

- Al-Harrasi, A., et al. (2022). An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. Molecules, 27(15), 4930.

- Royal Society of Chemistry. (2018). Cycloadduct formation of α,β-unsaturated esters with azides catalyzed by NHC systems. Organic & Biomolecular Chemistry.

- de Kock, C., et al. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 351-356.

- Hagemeyer, H. J., Jr., Blood, A. E., & Snapp, T. C., Jr. (1975). U.S. Patent No. 3,928,458. Washington, DC: U.S.

- Chan, A., & Scheidt, K. A. (2005). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters, 7(5), 905-908.

Sources

- 1. Ethyl cyclohexylideneacetate | 1552-92-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological evaluation and docking studies of α,β-unsaturated carbonyl based synthetic compounds as inhibitors of secretory phospholipase A₂, cyclooxygenases, lipoxygenase and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 14. organicreactions.org [organicreactions.org]

- 15. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. Ethyl cyclohexylideneacetate | CymitQuimica [cymitquimica.com]

A Comprehensive Guide to the Molecular Modeling and Computational Analysis of Ethyl 2-cyclohexylidenehexanoate

Abstract

This technical guide provides a comprehensive overview of the molecular modeling and computational chemistry workflows applied to Ethyl 2-cyclohexylidenehexanoate, an α,β-unsaturated ester with potential applications in various chemical and pharmaceutical domains. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, step-by-step protocols and the theoretical rationale behind key experimental choices. We will explore conformational analysis, geometry optimization, and the calculation of crucial molecular properties using Density Functional Theory (DFT). The overarching goal is to establish a robust computational framework for predicting the molecule's behavior and guiding further experimental research.

Introduction: The Significance of Ethyl 2-cyclohexylidenehexanoate

Ethyl 2-cyclohexylidenehexanoate is an α,β-unsaturated ester, a class of compounds known for their diverse reactivity and presence in numerous natural and synthetic molecules. The conjugated system of the double bond and the carbonyl group makes these molecules susceptible to various chemical transformations, including electrophilic additions and nucleophilic attacks.[1][2] Understanding the three-dimensional structure and electronic properties of Ethyl 2-cyclohexylidenehexanoate is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.